Product packaging for ethyl N-(2,4-dinitrophenoxy)carbamate(Cat. No.:CAS No. 13278-84-7)

ethyl N-(2,4-dinitrophenoxy)carbamate

Cat. No.: B089246
CAS No.: 13278-84-7
M. Wt: 271.18 g/mol
InChI Key: IFJVFZXMHAKZIG-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dinitrophenoxy)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O7 and its molecular weight is 271.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O7 B089246 ethyl N-(2,4-dinitrophenoxy)carbamate CAS No. 13278-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13278-84-7

Molecular Formula

C9H9N3O7

Molecular Weight

271.18 g/mol

IUPAC Name

ethyl N-(2,4-dinitrophenoxy)carbamate

InChI

InChI=1S/C9H9N3O7/c1-2-18-9(13)10-19-8-4-3-6(11(14)15)5-7(8)12(16)17/h3-5H,2H2,1H3,(H,10,13)

InChI Key

IFJVFZXMHAKZIG-UHFFFAOYSA-N

SMILES

CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

ethyl (2,4-dinitrophenoxy)carbamate

Origin of Product

United States

Contextualizing Ethyl N 2,4 Dinitrophenoxy Carbamate in Carbamate Chemistry

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The carbamate (B1207046) functional group consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. These compounds are notable for their wide range of applications, including in the development of pharmaceuticals and agrochemicals. researchgate.netscielo.br The stability and permeability of the carbamate structure make it a valuable component in drug design. researchgate.netacs.org

Ethyl N-(2,4-dinitrophenoxy)carbamate fits within this broad class of molecules, featuring the characteristic carbamate core. Its structure, however, is distinguished by the presence of a 2,4-dinitrophenoxy group attached to the nitrogen atom. This specific substitution pattern is crucial in defining the compound's chemical properties and reactivity. The study of such substituted carbamates is essential for the development of new synthetic methodologies and for understanding the structure-activity relationships within this important class of molecules.

The Influence of the 2,4 Dinitrophenyl Moiety on Organic Reactivity

The 2,4-dinitrophenyl group is a well-known modulator of organic reactivity. This moiety is strongly electron-withdrawing due to the presence of two nitro groups. The nitro groups pull electron density away from the phenyl ring, which in turn affects the reactivity of any group attached to it.

In the context of ethyl N-(2,4-dinitrophenoxy)carbamate, the 2,4-dinitrophenyl group significantly influences the electronic environment of the adjacent carbamate (B1207046). This electron-withdrawing effect can render the protons on the phenyl ring more acidic and can impact the nucleophilicity of the carbamate nitrogen. The presence of this moiety is also known to facilitate nucleophilic aromatic substitution reactions. While much of the existing research on the 2,4-dinitrophenyl group is in the context of 2,4-dinitrophenylhydrazine, which is used to detect aldehydes and ketones, the fundamental electronic effects of the group remain the same. ontosight.aigeeksforgeeks.orgpearson.com

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₉H₉N₃O₇
Monoisotopic Mass271.04404 Da
Predicted XlogP1.8
Data sourced from PubChem. uni.lu

Research Gaps and the Drive to Investigate Ethyl N 2,4 Dinitrophenoxy Carbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the dinitrophenyl ring. The ethyl group would likely present as a triplet and a quartet, characteristic of the -CH2CH3 spin system. The aromatic protons would appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro groups. However, without experimental data, the precise chemical shifts and coupling constants cannot be reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. One would anticipate signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the distinct carbons of the 2,4-dinitrophenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. The lack of experimental spectra means that a data table of chemical shifts cannot be compiled.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the connectivity of protons and carbons within the molecule. COSY spectra would establish proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. This information is vital for unambiguous structural assignment. Regrettably, no 2D NMR data for this compound has been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, C-O stretching, and the symmetric and asymmetric stretching of the nitro (NO2) groups. The aromatic C-H and C=C stretching vibrations of the phenyl ring would also be present. Without an experimental spectrum, a table of specific vibrational frequencies cannot be provided.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy would offer complementary information to FT-IR, particularly for the non-polar bonds and the symmetric vibrations of the molecule. The symmetric stretching of the nitro groups and the vibrations of the aromatic ring are often strong in the Raman spectrum. The absence of published Raman data for this compound prevents a detailed analysis of its vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound are primarily dictated by the 2,4-dinitrophenoxy chromophore. The UV-Vis spectrum of compounds containing the 2,4-dinitrophenyl group is typically characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net

For analogous compounds, such as 2,4-dinitrophenylhydrazone derivatives, intense peaks are observed in two main regions. An absorption band at shorter wavelengths, often around 235-267 nm, is assigned to the π-π* transition of the aromatic system. researchgate.net A second, broader band at longer wavelengths, typically in the range of 353-363 nm, is attributed to the n-π* transition involving the non-bonding electrons of the oxygen and nitrogen atoms of the nitro groups. researchgate.net The absorbance maximum for 2,4-dinitrophenol (B41442) in solution has been noted around 316 nm. researchgate.net It is therefore anticipated that this compound would exhibit a similar absorption profile, confirming the presence of the conjugated nitroaromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structural integrity of a molecule through its fragmentation patterns. The molecular formula of this compound is C9H9N3O7, which corresponds to a monoisotopic mass of 271.04404 Da. uni.lu High-resolution mass spectrometry would be expected to confirm this exact mass.

In tandem mass spectrometry (MS/MS) experiments, the molecule would undergo collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. For carbamate anions, diagnostic fragmentation pathways often include decarboxylation, resulting in the neutral loss of a CO2 molecule (44 mass units). nih.govresearchgate.net Other fragmentation patterns for carbamates can be initiated by the cleavage of the ester or amide bonds. nih.gov The presence of the nitroaromatic group would also lead to characteristic fragments, such as the loss of NO or NO2 groups. The analysis of these fragments allows for the unambiguous confirmation of the compound's constituent parts. Predicted m/z values for various adducts are useful for identifying the molecular ion in different ionization modes.

AdductPredicted m/z
[M+H]+272.05132
[M+Na]+294.03326
[M-H]-270.03676
[M]+271.04349

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, an analysis of closely related dinitrophenyl carbamate structures provides significant insight into the likely solid-state molecular architecture, conformation, and intermolecular interactions that would characterize this compound. The data presented in the following subsections are derived from the crystallographic study of phenyl N-(3,5-dinitrophenyl)carbamate, which serves as a structural analogue. nih.goviucr.org

The crystal structure of the analogue, phenyl N-(3,5-dinitrophenyl)carbamate, was resolved, providing precise details about its lattice structure. This compound crystallizes in the monoclinic system with the space group P21/c. The unit cell parameters define the dimensions and shape of the repeating unit that builds the crystal lattice.

ParameterValue for Phenyl N-(3,5-dinitrophenyl)carbamate
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.5562 (7)
b (Å)8.1158 (4)
c (Å)12.8719 (7)
β (°)98.117 (2)
Volume (ų)1297.81 (12)
Z4

The three-dimensional conformation of dinitrophenyl carbamates is defined by the relative orientations of the aromatic rings and the planarity of the carbamate linker. In the analogue phenyl N-(3,5-dinitrophenyl)carbamate, the two aromatic rings are significantly twisted relative to each other, exhibiting a dihedral angle of 76.19 (8)°. researchgate.net The carbamate group itself is nearly planar but is twisted with respect to the dinitrophenyl ring. nih.govresearchgate.net This twisted conformation is a result of minimizing steric hindrance between the bulky substituents.

Torsion AngleValue (°) for Phenyl N-(3,5-dinitrophenyl)carbamate
C—N—C—O (Carbamate twist)168.91 (13)
Dihedral angle (Nitro groups to ring)4.96 (18) and 5.4 (2)

In the crystal structure of phenyl N-(3,5-dinitrophenyl)carbamate, molecules are linked into chains by classical N–H···O hydrogen bonds. nih.govresearchgate.net The amide proton (N–H) acts as a hydrogen bond donor, while an oxygen atom from a nitro group of an adjacent molecule serves as the acceptor. These interactions create one-dimensional chains that propagate through the crystal. nih.gov

Weaker C–H···O interactions further stabilize this arrangement, where aromatic C–H groups form hydrogen bonds with oxygen atoms of both the carbamate and nitro groups on neighboring molecules. researchgate.net Although not dominant in this specific analogue, C–H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are also common in the packing of such compounds. In some related structures, weak π-π stacking interactions between the dinitrophenyl rings of adjacent molecules are also observed, with centroid-centroid distances around 3.75 Å. researchgate.net

Donor–H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N–H···O (nitro)0.862.223.061 (2)165

Unable to Generate Article on "this compound" Due to Lack of Available Scientific Data

A thorough search for crystallographic and spectroscopic data on the chemical compound this compound has yielded insufficient information to construct the detailed scientific article as requested. Specifically, no publicly available crystal structure data could be located.

The user's request specified a detailed analysis of the Van der Waals and other non-covalent interactions of this compound, which would necessitate experimental data from X-ray crystallography. Despite extensive searches for scholarly articles and structural databases, no such information for this specific compound was found.

While information on structurally related compounds, such as ethyl N-(2,4-dinitrophenyl)carbamate and other dinitrophenyl derivatives, is available, the substitution pattern and the presence of a phenoxy group in the target compound would lead to unique intermolecular interactions. Therefore, data from these related compounds cannot be used to accurately describe the non-covalent interactions of this compound.

The generation of a scientifically accurate and informative article, including the requested data tables on bond distances and angles of non-covalent interactions, is contingent on the availability of published research containing the crystal structure of the compound. Without this foundational data, any attempt to fulfill the request would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing on the "Spectroscopic Characterization and Structural Elucidation of this compound," with a specific focus on "Van der Waals and Other Non-Covalent Interactions," cannot be generated at this time.

Chemical Reactivity and Mechanistic Studies of Ethyl N 2,4 Dinitrophenoxy Carbamate

Nucleophilic Substitution Reactions Involving the 2,4-Dinitrophenoxy Moiety

The 2,4-dinitrophenoxy group is an excellent leaving group, making the aromatic ring susceptible to nucleophilic attack. This reactivity is central to the chemical transformations of ethyl N-(2,4-dinitrophenoxy)carbamate.

Nucleophilic substitution reactions at the 2,4-dinitrophenyl moiety of molecules structurally similar to this compound proceed via the well-established SₙAr (Substitution Nucleophilic Aromatic) mechanism. pressbooks.pub This is a two-step addition-elimination process. In the initial, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom of the aromatic ring that is attached to the leaving group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The presence of two electron-withdrawing nitro groups in the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge. nih.gov

In the second step of the mechanism, the leaving group (in this case, the phenoxy portion of the carbamate) is expelled, and the aromaticity of the ring is restored. pressbooks.pub Studies on analogous 2,4-dinitrophenyl ethers have shown that the nature of the nucleophile and the solvent can influence the reaction rates and the stability of the intermediate. acs.orgunilag.edu.ng For instance, reactions of 2,4-dinitrophenyl ethers with aniline (B41778) in acetonitrile (B52724) have been shown to proceed through both uncatalyzed and base-catalyzed pathways. unilag.edu.ng

For reactions involving the carbamate (B1207046) functionality, a tetrahedral intermediate is also formed during acyl transfer processes. The hydrolysis of related carbamates and N-nitrosoureas has been shown to proceed through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org The breakdown of this intermediate to products can be the rate-limiting step. rsc.org The stability of this tetrahedral intermediate is influenced by the electronic properties of both the nucleophile and the leaving group.

The cleavage of the phenoxy linkage in this compound is a key step in both nucleophilic aromatic substitution and acyl transfer reactions. In SₙAr reactions, the entire N-(ethoxycarbonyl)aminooxy group acts as the leaving group during the rearomatization of the Meisenheimer intermediate.

In acyl transfer reactions, where the nucleophile attacks the carbonyl carbon of the carbamate, the 2,4-dinitrophenoxy group is the leaving group. The stability of the resulting 2,4-dinitrophenoxide anion is a major driving force for this cleavage. The electron-withdrawing nitro groups effectively stabilize the negative charge on the departing oxygen atom. Studies on the hydrolysis of related dinitrophenyl compounds demonstrate the facility of this cleavage. researchgate.net

Acyl Transfer Reactions of the Carbamate Functionality

The carbamate group in this compound can undergo nucleophilic acyl substitution, also known as an acyl transfer reaction. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the 2,4-dinitrophenoxy group. These reactions are mechanistically similar to the SₙAr reactions at the aromatic ring in that they often proceed through a two-step addition-elimination pathway involving a tetrahedral intermediate. mdpi.commasterorganicchemistry.com

The rate-determining step in these acyl transfer reactions can vary. For reactions of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, the initial nucleophilic attack is the rate-determining step. mdpi.com However, in reactions with amines, a change in the rate-determining step from the breakdown to the formation of the tetrahedral intermediate can occur, particularly when the basicity of the nucleophilic amine significantly exceeds that of the leaving group. mdpi.com

The general mechanism for acyl transfer is as follows:

Addition: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the 2,4-dinitrophenoxide leaving group. libretexts.org

The efficiency of the 2,4-dinitrophenoxy group as a leaving group facilitates these acyl transfer reactions.

Sigmatropic Rearrangements of Related Dinitrophenoxy Systems

While there is no direct evidence in the reviewed literature for sigmatropic rearrangements of this compound itself, related dinitrophenyl systems, such as 2,4-dinitrophenyl oximes, have been shown to undergo unexpected mdpi.commdpi.com sigmatropic rearrangements. This type of pericyclic reaction involves the migration of a σ-bond across a π-system.

In the case of certain 2,4-dinitrophenyl oximes, a mdpi.commdpi.com sigmatropic rearrangement can occur following an initial condensation reaction. This rearrangement leads to the formation of new ring structures. The proposed mechanism involves a double bond shift that sets up the system for the rearrangement, which is analogous to the Claisen rearrangement. While this has not been documented for this compound, the presence of the dinitrophenyl moiety in a similar electronic environment suggests that under specific conditions, such rearrangements could be a possibility, although likely not a common reaction pathway.

Kinetic Investigations of Transformation Pathways

Kinetic studies of related 2,4-dinitrophenyl compounds provide valuable insights into the transformation pathways of this compound. The rates of SₙAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

For the reactions of 2,4-dinitrophenyl derivatives, second-order rate constants are typically measured. For instance, the reactions of 2,4-dinitrophenyl cinnamate (B1238496) with various primary amines in a DMSO-water mixture have been studied, yielding Brønsted-type plots with βnuc values around 0.57, indicating a significant degree of bond formation in the transition state. researchgate.net

Kinetic data for the reaction of 2,4-dinitrophenyl benzenesulfonate (B1194179) with substituted pyridines in an aqueous DMSO solution are presented in the table below. Although this is a different substrate, the data illustrates the influence of the nucleophile's basicity on the reaction rate, a principle that also applies to the reactions of this compound.

Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl Benzenesulfonate with Z-Substituted Pyridines
Z-Substituted PyridinepKak (M⁻¹s⁻¹)
4-NMe₂9.701.58
4-Me6.020.126
H5.210.0631
3-Me5.680.0891
4-Ac3.470.0100

Similarly, acyl transfer reactions exhibit predictable kinetic behavior. The reaction of 2,4-dinitrophenyl furoates with phenoxides follows second-order kinetics, with the rate being dependent on the concentration of both the substrate and the nucleophile. mdpi.com The electronic effects of substituents on the phenoxide nucleophile significantly impact the reaction rate, as demonstrated by Hammett plots. unilag.edu.ng

Determination of Reaction Order and Pseudo-First-Order Rate Coefficients

The reactions of dinitrophenyl compounds, including analogues of this compound, are typically studied under pseudo-first-order conditions to simplify the kinetics. mdpi.com By using a large excess of the nucleophile, the concentration of the nucleophile remains effectively constant throughout the reaction, allowing the reaction rate to be dependent only on the concentration of the electrophile. This results in the observation of pseudo-first-order kinetics. mdpi.com The kinetic analysis of such reactions often yields excellent pseudo-first-order plots over several half-lives. mdpi.com

Table 1: Illustrative Pseudo-First-Order Rate Constants for Reactions of Dinitrophenyl Compounds

Nucleophile Concentration (M) kobs (s-1)
0.01 0.0005
0.02 0.0010
0.04 0.0020
0.08 0.0040

Identification of Rate-Determining Steps

In many cases, particularly with strong nucleophiles, the reaction proceeds via a stepwise mechanism where the initial nucleophilic attack to form a tetrahedral intermediate is the rate-determining step. mdpi.com However, the RDS can shift depending on the nature of the nucleophile and the leaving group. For instance, in the aminolysis of some dinitrophenyl esters, a change in the RDS from the breakdown of the tetrahedral intermediate to its formation is observed as the nucleophile becomes more basic. mdpi.com

For reactions of 2,4-dinitrobenzene derivatives with hydrazine (B178648) in solvents like DMSO, the departure of the leaving group can be the rate-determining step. researchgate.net Conversely, in other solvents like methanol (B129727) or acetonitrile, the formation of the zwitterionic intermediate is often the RDS. researchgate.net The nature of the leaving group also plays a significant role; for example, in the pyridinolysis of 2,4-dinitrophenyl benzoates, the breakdown of the tetrahedral intermediate is the rate-determining step. nih.gov

Brønsted-Type and Hammett-Type Correlations for Substituent Effects

Brønsted and Hammett plots are valuable tools for elucidating reaction mechanisms by quantifying the effects of substituents on reaction rates.

A Brønsted-type correlation relates the logarithm of the rate constant to the pKa of the nucleophile or the leaving group. For the reactions of dinitrophenyl compounds with a series of nucleophiles, linear Brønsted plots are often observed. mdpi.comresearchgate.net The magnitude of the Brønsted coefficient (βnuc) provides insight into the degree of bond formation in the transition state. mdpi.com For example, βnuc values between 0.74 and 0.98 in the pyridinolysis of 2,4-dinitrophenyl benzoates suggest a significant degree of bond formation in the transition state of a stepwise mechanism where the second step is rate-determining. nih.gov

A Hammett-type correlation examines the effect of substituents on the aromatic ring of the substrate or nucleophile. The Hammett equation (log(k/k0) = ρσ) relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k0) through the substituent constant (σ) and the reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. For instance, in the aminolysis of 2,4-dinitrophenyl X-substituted benzoates, nonlinear Hammett plots have been observed, which can be attributed to resonance stabilization of the ground state of substrates with electron-donating groups. nih.gov The Yukawa-Tsuno plot, an extension of the Hammett equation, can provide a better linear correlation in such cases. researchgate.netnih.gov

Table 2: Illustrative Hammett and Brønsted Parameters for Reactions of Dinitrophenyl Analogs

Reaction Series Correlation Parameter Value Interpretation
Pyridinolysis of 2,4-dinitrophenyl benzoates Brønsted βnuc 0.74 - 0.98 Advanced bond formation in TS
Aminolysis of O-aryl thionocarbonates Brønsted βlg -0.50 Concerted mechanism
Pyridinolysis of 2,4-dinitrophenyl benzoates Hammett ρ (for EWG) Small positive Negative charge development

Influence of Solvent Polarity and Protonation State on Reaction Rates

The polarity of the solvent can significantly influence the rates of nucleophilic aromatic substitution reactions. An increase in solvent polarity generally leads to a moderate increase in the reaction rate, as it can stabilize charged intermediates and transition states. primescholars.com For example, in the reaction of 1-chloro-2,4,6-trinitrobenzene with N-ethylaniline, changing from a nonpolar solvent like toluene (B28343) to a more polar mixture with methanol results in a gradual rate increase. primescholars.com This effect is attributed to the increased polarity of the reaction medium. primescholars.com

The protonation state of the reactants, particularly the nucleophile, is also a critical factor. The nucleophilicity of an amine, for instance, is highly dependent on its protonation state. The free amine is the active nucleophile, and its concentration is determined by the pH of the solution and the pKa of the amine. Changes in the protonation state can dramatically alter the reaction rate.

Photochemical Transformations of this compound and Analogues

The presence of the dinitrophenyl chromophore suggests that this compound and its analogues are susceptible to photochemical transformations. The study of these reactions is important for understanding their environmental fate and potential for inducing photosensitivity.

Photodegradation Pathways and Byproduct Formation

The photochemical degradation of dinitrophenyl compounds can proceed through various pathways. For N-(2,4-dinitrophenyl)amino acids, irradiation can lead to the formation of 4-nitro-2-nitrosoaniline. rsc.org The photolysis of nitrosamines, which share some structural similarities with the nitro groups in the target compound, involves pathways such as homolytic cleavage of the N-N bond, heterolytic photocleavage facilitated by water, and reactions involving dissolved oxygen. mdpi.com

In the presence of UV light and hydrogen peroxide, the degradation of dinitrobenzene is enhanced, leading to the formation of phenolic intermediates and inorganic acids through attacks by hydroxyl radicals. researchgate.net The photodegradation of carbamates can also proceed through photolysis, leading to various decomposition products. nih.gov For instance, the photochemistry of aryl benzoates, which are structurally related, can lead to the formation of hydroxybenzophenone derivatives. nih.gov

Table 3: Potential Photodegradation Products of Dinitrophenyl and Carbamate Compounds

Parent Compound Class Potential Photoproducts
N-(2,4-dinitrophenyl)amino acids 4-nitro-2-nitrosoaniline rsc.org
Dinitrobenzene (with UV/H2O2) Phenolic intermediates, inorganic acids researchgate.net
Nitrosamines Aminium radicals, nitric oxide, dimethylamine, nitrous acid mdpi.com

Influence of Substituent Position on Photoreactivity

The position of substituents on the aromatic ring can significantly influence the photoreactivity of a molecule. The electronic effects of substituents (electron-donating or electron-withdrawing) can alter the energy levels of the excited states and the stability of intermediates, thereby affecting the quantum yield and the nature of the photoproducts formed.

In the photochemical reactions of p-substituted phenyl benzoates, the electronic effects of the substituents affect the chemical yields and the rate of formation of the photoproducts. nih.gov A Hammett linear free energy relationship can be applied to quantify these substituent effects on the rate of product formation. nih.gov The nature and position of substituents can influence the absorption spectra of the compounds and their photoproducts, which is a key factor in determining their photoreactivity. nih.gov

Thermal Decomposition Pathways of N-(2,4-Dinitrophenoxy)carbamates

The thermal decomposition of energetic materials is a critical area of study for understanding their stability, performance, and safety. While specific research on the thermal decomposition pathways of this compound is not extensively detailed in publicly available literature, the decomposition mechanisms can be inferred by examining related N-(2,4-dinitrophenoxy) structures and analogous carbamates. The decomposition of these molecules is generally characterized by complex, multi-step reactions influenced by the presence of nitro groups, the carbamate moiety, and the nature of the substituent on the carbamate nitrogen.

Studies on related nitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), suggest that the initial step in the thermal decomposition of N-(2,4-dinitrophenoxy)carbamates is likely the homolytic cleavage of the C–N bond to generate NO2. nih.govrsc.org This highly reactive nitrogen dioxide can then be rapidly converted to nitric oxide. nih.govrsc.org Another proposed initial step for some nitroaromatic explosives involves the isomerization of the nitro group (–NO2) to a nitrite (B80452) group (–ONO), followed by the breaking of the O–NO bond to release NO. nih.gov

For carbamates in general, thermal decomposition can proceed through several competing pathways. One common route involves the elimination of an alcohol and the formation of an isocyanate. researchgate.net In the case of this compound, this would involve the elimination of ethanol (B145695) to form a dinitrophenoxy isocyanate intermediate. The decomposition of carbamates can also proceed via a unimolecular reaction to yield an amine, carbon dioxide, and an alkene. For instance, ethyl N-methyl-N-phenylcarbamate decomposes to N-methylaniline, carbon dioxide, and ethylene. researchgate.net

In the context of N-(2,4-dinitrophenoxy)carbamates, the presence of the dinitrophenyl group significantly influences the decomposition pathway. Research on the thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters indicates that the primary step is the scission of the N-NO2 bond. ias.ac.in While the target molecule does not have a nitramine group, this finding highlights the lability of bonds attached to the nitro-substituted aromatic ring system. It is plausible that the O-N bond of the carbamate is a weak point susceptible to initial cleavage.

Based on the decomposition of analogous compounds, a plausible primary decomposition step for this compound would be the cleavage of the N-O bond, leading to the formation of a carbamate radical and a 2,4-dinitrophenoxy radical. The subsequent reactions of these radicals would then lead to the formation of various gaseous and solid products.

The table below summarizes the key decomposition reactions observed in related compounds, which can be considered as potential pathways for N-(2,4-dinitrophenoxy)carbamates.

Compound Type Key Decomposition Reaction Primary Products Supporting Evidence From
NitroaromaticsC-NO2 bond homolysisAromatic radical, NO22,4-dinitroanisole nih.govrsc.org
NitroaromaticsNitro-nitrite isomerizationAromatic radical, NOGeneral nitroaromatic explosives nih.gov
CarbamatesElimination of alcoholIsocyanate, AlcoholEthyl N-methyl-N-phenylcarbamate researchgate.net
CarbamatesUnimolecular decompositionAmine, CO2, AlkeneEthyl N-methyl-N-phenylcarbamate researchgate.net
N-nitro compoundsN-NO2 bond scissionAmino radical, NO22,4,N-trinitro anilino acetic acid and esters ias.ac.in

The final products of the thermal decomposition of N-(2,4-dinitrophenoxy)carbamates are expected to be a complex mixture of gases such as CO, CO2, N2O, and NO, along with solid residues. nih.gov The exact composition of the products and the dominant decomposition pathway will depend on factors such as temperature, pressure, and the heating rate.

Synthetic Applications and Reagent Utility of Ethyl N 2,4 Dinitrophenoxy Carbamate

Potential as a Versatile Synthetic Intermediate

Ethyl N-(2,4-dinitrophenoxy)carbamate is a compound with significant potential as a versatile intermediate in organic synthesis. Its utility stems from the unique combination of a carbamate (B1207046) functional group and a highly effective leaving group, the 2,4-dinitrophenoxide moiety. The presence of two electron-withdrawing nitro groups on the phenyl ring makes the 2,4-dinitrophenoxy group an excellent leaving group, facilitating a variety of substitution reactions.

This structural feature is analogous to other reagents used in organic synthesis, such as O-(2,4-dinitrophenyl)hydroxylamine, which serves as a valuable tool for chemical analysis and as a building block in the synthesis of other organic compounds. guidechem.com The reactivity of this compound is centered on the electrophilic nature of the carbamate's carbonyl carbon, which is enhanced by the attached dinitrophenoxy group. This activation allows for reactions with a wide range of nucleophiles. Consequently, the molecule can be employed to introduce an ethoxycarbonylamino (-NHCOOEt) group or related functionalities into various organic substrates, making it a valuable reagent for constructing more complex molecules.

Application in Carbamoylation Reactions and C-N Bond Formation

A primary application of this compound is in carbamoylation reactions, which are crucial for the formation of carbon-nitrogen (C-N) bonds. nih.gov Nitrogen-containing compounds are ubiquitous in natural products, pharmaceuticals, and materials science, making C-N bond formation a cornerstone of synthetic chemistry. In this context, this compound acts as an efficient carbamoylating agent.

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the carbamate. The highly stable 2,4-dinitrophenoxide anion is subsequently displaced, driving the reaction forward to form a new N-substituted ethyl carbamate. This process is an effective method for protecting amines or for synthesizing various carbamate derivatives, which are key structural motifs in many approved drugs and are widely used as protecting groups in peptide chemistry. nih.govbanglajol.info

The general transformation can be summarized as follows: R-NH₂ + EtO-C(=O)O-DNP → R-NH-C(=O)O-Et + HO-DNP (where DNP = 2,4-dinitrophenyl)

This reactivity makes the compound a valuable tool for chemists to introduce the ethyl carbamate group under relatively mild conditions.

Table 1: Illustrative Carbamoylation Reactions

Nucleophile (Amine) Product Bond Formed
Primary Aliphatic Amine (R-NH₂) N-Alkyl Ethyl Carbamate C-N
Secondary Aliphatic Amine (R₂NH) N,N-Dialkyl Ethyl Carbamate C-N
Aniline (B41778) (Ar-NH₂) N-Aryl Ethyl Carbamate C-N

Exploration of its Role in C-O and C-C Bond Formation

While the primary role of this compound is in C-N bond formation, its potential utility in forming carbon-oxygen (C-O) and carbon-carbon (C-C) bonds can be explored.

C-O Bond Formation: The electrophilic carbonyl center can also be targeted by oxygen nucleophiles, such as alcohols or phenols. This reaction would result in a transesterification, displacing the 2,4-dinitrophenoxide leaving group to form a different carbonate ester. For instance, reacting this compound with an alcohol (R'-OH) could potentially yield an unsymmetrical carbonate, EtO-C(=O)O-R'. The efficiency of such a transformation would depend on the nucleophilicity of the alcohol and the reaction conditions employed. This approach could offer a pathway to various carbonate compounds.

C-C Bond Formation: The formation of C-C bonds using this reagent is less conventional. However, in principle, strong carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums) or stabilized carbanions (e.g., enolates), could attack the carbonyl group. Such reactions are complex and could lead to multiple products, including the potential formation of ketones after the collapse of the initial tetrahedral intermediate and loss of both the ethoxy and dinitrophenoxy groups. While not a standard application, the high reactivity of the substrate suggests that under specific catalytic conditions, novel C-C bond-forming reactions could be developed. The use of enecarbamates as nucleophiles in stereoselective C-C bond-forming reactions highlights the versatility of the carbamate moiety in different chemical environments. nih.gov

Comparison with Other Commonly Used Activating Groups in Organic Synthesis

The effectiveness of this compound as a synthetic reagent is best understood by comparing its 2,4-dinitrophenoxy activating group with other groups commonly used in organic synthesis for similar purposes, such as activating carboxylic acids or forming carbamates. Activating groups are substituents that increase the rate of a reaction relative to hydrogen. masterorganicchemistry.com The 2,4-dinitrophenoxy group is a powerful activating group due to the strong electron-withdrawing nature of the two nitro groups, which greatly stabilizes the resulting phenoxide anion upon its departure.

Below is a comparison with other common activating strategies.

Table 2: Comparison of Activating Groups in Acyl Transfer Reactions

Activating Reagent/Group Leaving Group Key Features Typical Applications
Ethyl N-(2,4-dinitrophenoxy) carbamate 2,4-Dinitrophenoxide Highly reactive due to excellent leaving group; crystalline and stable reagent. Carbamoylation of amines.
N,N'-Disuccinimidyl carbonate (DSC) N-Hydroxysuccinimide (NHS) Good reactivity; NHS is a common, moderately good leaving group; generates solid byproducts. Synthesis of carbamates, ureas, and activated esters.
1,1'-Carbonyldiimidazole (CDI) Imidazole Moderately reactive; reaction releases CO₂ gas; byproduct (imidazole) is water-soluble. Amide and ester synthesis; carbamate formation.

The 2,4-dinitrophenoxy group can be considered a "highly activated" group, comparable in reactivity to acyl chlorides but often offering advantages in terms of handling, as the parent carbamate can be a stable, crystalline solid. The reactivity of 2,4-dinitrobenzene derivatives is well-documented, where the departure of the leaving group can be the rate-determining step in nucleophilic aromatic substitution reactions. researchgate.net This high degree of activation makes this compound a potent reagent for reactions with even weak nucleophiles.

Structure Reactivity Relationships in Ethyl N 2,4 Dinitrophenoxy Carbamate and Analogues

Impact of Electronic and Steric Effects of Substituents on Chemical Reactivity

The reactivity of aromatic compounds is profoundly influenced by the electronic and steric nature of their substituents. In the case of ethyl N-(2,4-dinitrophenoxy)carbamate, the 2,4-dinitrophenoxy group is the most significant contributor to its chemical character.

Electronic Effects: The two nitro (-NO₂) groups on the phenyl ring are powerful electron-withdrawing groups, acting through both inductive and resonance effects. This electron withdrawal has several key consequences:

Activation of the Aromatic Ring: The strong electron-withdrawing nature of the nitro groups significantly depletes the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carbons at the positions ortho and para to the nitro groups are particularly electrophilic.

Leaving Group Ability: The 2,4-dinitrophenoxy moiety is an excellent leaving group. The negative charge that develops on the oxygen atom upon cleavage is stabilized by the delocalization of electrons into the electron-deficient aromatic ring, facilitated by the nitro groups.

The ethyl carbamate (B1207046) moiety [-N(H)C(=O)OEt] also influences the electronic environment. The nitrogen atom has a lone pair of electrons that can be donated towards the phenoxy oxygen, potentially modulating the leaving group ability. However, this effect is likely overshadowed by the powerful electron-withdrawing capacity of the dinitrophenyl system.

Steric Effects: The spatial arrangement of atoms can also impact reactivity. In this compound, the nitro group at the 2-position (ortho to the ether linkage) can exert a steric effect. This steric hindrance can influence the approach of nucleophiles to the ipso-carbon (the carbon atom bonded to the oxygen of the carbamate). For bulky nucleophiles, this steric hindrance may decrease the rate of reaction at that site.

Correlations between Computed Electronic Properties (e.g., FMO energies, MEP) and Reaction Rates

While specific computational data for this compound is not available, theoretical calculations on analogous dinitrophenyl compounds provide valuable insights into how computed electronic properties correlate with reaction rates.

Frontier Molecular Orbital (FMO) Energies: The reactivity of a molecule can often be predicted by the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

LUMO Energy: For reactions involving nucleophilic attack, a lower LUMO energy indicates a greater susceptibility to reaction. The presence of the two electron-withdrawing nitro groups in dinitrophenyl derivatives significantly lowers the energy of the LUMO, making the aromatic ring a better electron acceptor. It is therefore expected that this compound would possess a low-lying LUMO, concentrated on the dinitrophenyl ring, indicating its high reactivity towards nucleophiles.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally correlates with higher reactivity. Compounds with multiple nitro groups tend to have smaller energy gaps, contributing to their reactive nature.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule. For dinitrophenyl derivatives, MEP maps typically show regions of strong positive electrostatic potential (electron-deficient areas) located on the aromatic ring, particularly near the carbon atoms bearing the nitro groups and the ipso-carbon. These positive regions are the most likely sites for nucleophilic attack. It can be confidently predicted that an MEP analysis of this compound would reveal a significant positive potential on the dinitrophenyl ring, highlighting its electrophilic character.

The following table illustrates typical FMO energy ranges for related nitroaromatic compounds, providing a basis for estimating the properties of this compound.

Compound ClassTypical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)Predicted Reactivity
Benzene> 0~5-6Low
Nitrobenzene< 0~4-5Moderate
Dinitrobenzene< -1~3-4High

Comparative Analysis of Reactivity Profiles with Other Aryl Carbamates and Dinitrophenyl Derivatives

To understand the unique reactivity of this compound, it is useful to compare it with related classes of compounds.

Comparison with other Aryl Carbamates: An aryl carbamate lacking the nitro group substituents, such as ethyl N-phenoxycarbamate, would be significantly less reactive towards nucleophilic aromatic substitution. Without the activating effect of the nitro groups, the phenoxy group is a poor leaving group, and the aromatic ring is not sufficiently electron-deficient to be readily attacked by nucleophiles. The presence of the dinitrophenyl moiety is the key determinant of the high reactivity of the target compound.

Comparison with other Dinitrophenyl Derivatives: The reactivity of this compound can be compared to other compounds containing the 2,4-dinitrophenyl group, such as 2,4-dinitrochlorobenzene or 2,4-dinitrophenyl acetate.

Leaving Group: The reactivity in SNAr reactions is highly dependent on the nature of the leaving group. The pKa of the conjugate acid of the leaving group is a good indicator of its stability and, therefore, its ability to depart. A lower pKa corresponds to a better leaving group.

Chloride (from 2,4-dinitrochlorobenzene) is an excellent leaving group.

Acetate (from 2,4-dinitrophenyl acetate) is a good leaving group.

The ethyl N-hydroxycarbamate anion that would be the leaving group from this compound is also expected to be a reasonably good leaving group, though likely less so than chloride.

The following table provides a qualitative comparison of the expected reactivity of these compounds in SNAr reactions.

CompoundLeaving GroupPredicted Relative Reactivity
2,4-DinitrochlorobenzeneCl⁻Very High
2,4-Dinitrophenyl acetateCH₃COO⁻High
This compoundEtOOCNH-O⁻Moderate to High
Ethyl N-phenoxycarbamatePhO⁻Very Low

Conclusion and Future Research Directions

Synthesis and Elucidation of N-(2,4-Dinitrophenoxy)carbamate Reactivity

There is currently no published methodology for the synthesis of ethyl N-(2,4-dinitrophenoxy)carbamate. Consequently, its reactivity profile, including its behavior in the presence of various reagents and under different reaction conditions, is entirely unknown. The elucidation of its reactivity would first require the development of a reliable synthetic route.

Advanced Computational Studies for Predictive Modeling of Chemical Behavior

While computational chemistry serves as a powerful tool for predicting the behavior of novel compounds, no such studies have been published for this compound. Predictive modeling of its electronic structure, stability, and potential reaction pathways has not been undertaken, leaving its theoretical profile as uncharacterized as its experimental one.

Potential Avenues for Exploring Novel Chemical Transformations and Synthetic Applications

Without foundational knowledge of its synthesis and reactivity, any discussion of novel chemical transformations or synthetic applications for this compound would be purely conjectural. The potential utility of a compound in areas such as materials science, pharmaceuticals, or agrochemicals can only be assessed after its fundamental chemical properties have been established.

Emerging Methodologies for Comprehensive Characterization and Mechanistic Understanding

The application of emerging analytical techniques for the comprehensive characterization of this compound and the mechanistic understanding of its reactions is contingent upon its successful synthesis and the observation of its chemical reactivity. Advanced spectroscopic and spectrometric methods could be employed in the future, but as of now, there is no substance to analyze.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-(2,4-dinitrophenoxy)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting 2,4-dinitrophenol with ethyl chloroformate in anhydrous solvents (e.g., dichloromethane or dioxane) under basic conditions (e.g., triethylamine or pyridine) . Yield optimization requires strict temperature control (0–5°C during reagent mixing) to minimize hydrolysis of the carbamate intermediate. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from nitro-substituted byproducts .
Synthetic Route Reagents Yield Key Challenges
Direct carbamation2,4-Dinitrophenol, ethyl chloroformate, pyridine65–75%Competing hydrolysis of chloroformate
Stepwise activation2,4-Dinitrophenol → phenoxy intermediate + carbamoyl chloride50–60%Intermediate instability

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The ethyl group appears as a triplet (δ 1.2–1.3 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂), while aromatic protons from the dinitrophenoxy moiety show distinct splitting patterns (δ 7.5–8.5 ppm) due to nitro group deshielding .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm the carbamate and nitro groups .
  • MS : Molecular ion peaks [M+H]⁺ at m/z 297.2 (C₉H₉N₃O₇) with fragmentation patterns showing loss of NO₂ (46 Da) and COOEt (73 Da) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound hydrolyzes rapidly in alkaline conditions (pH > 9) via cleavage of the carbamate ester bond. Stability studies using HPLC or UV-Vis (monitoring λ_max ~400 nm for nitro groups) show:

  • Half-life : >48 hours at pH 5 (4°C), <2 hours at pH 10 (25°C) .
  • Thermal degradation : Decomposes above 120°C, releasing NO₂ and CO₂ (TGA/DSC data) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dinitrophenoxy group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro groups activate the phenoxy oxygen for nucleophilic attack. Computational studies (DFT, B3LYP/6-31G*) reveal:

  • Charge distribution : The carbamate carbonyl carbon (partial charge +0.45) is highly electrophilic, facilitating reactions with amines or thiols .
  • Kinetic studies : Second-order rate constants (k₂) for reactions with benzylamine in acetonitrile are ~3.5 × 10⁻³ M⁻¹s⁻¹ at 25°C .

Q. What computational models predict the binding affinity of this compound to biological targets (e.g., acetylcholinesterase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) show:

  • Binding mode : The nitro groups form hydrogen bonds with catalytic serine residues (e.g., Ser203 in acetylcholinesterase), while the carbamate ester interacts with the oxyanion hole .

  • ΔG_bind : Calculated −8.2 kcal/mol, comparable to rivastigmine (−8.5 kcal/mol) .

    Target Enzyme PDB ID Docking Score (kcal/mol) Key Interactions
    Acetylcholinesterase4EY7−8.2H-bonds: Ser203, Gly121
    Carboxylesterase1MX1−6.9Hydrophobic: Phe362, Leu363

Q. How does the compound’s herbicidal activity compare to structurally similar carbamates (e.g., phenyl N-(2,4-difluorophenyl)carbamate)?

  • Methodological Answer : Comparative bioassays (e.g., Arabidopsis root growth inhibition) reveal:

  • IC₅₀ : 12.5 µM for this compound vs. 8.7 µM for the difluoro analog .
  • Mechanistic divergence : The nitro groups enhance oxidative stress induction (ROS levels 2.5× higher than fluorinated analogs), while fluorinated derivatives preferentially inhibit photosynthesis .

Q. What strategies mitigate toxicity risks during in vitro studies with this compound?

  • Methodological Answer :

  • Cell culture : Use low concentrations (<10 µM) and short exposure times (<24 hrs) to prevent mitochondrial membrane depolarization (JC-1 assay data) .
  • Detoxification : Pre-treatment with N-acetylcysteine (5 mM) reduces ROS by 60% in HepG2 cells .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Literature reports vary from 50% to 75% yield. This arises from differences in solvent purity (anhydrous vs. technical grade) and workup methods .
  • Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 18 µM) stem from assay conditions (light exposure affects nitro group reactivity) .

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